molecular formula C22H22O11 B1674754 Leptosin CAS No. 486-23-7

Leptosin

Cat. No.: B1674754
CAS No.: 486-23-7
M. Wt: 462.4 g/mol
InChI Key: NXOKVARAWXQHGX-AUWJEWJLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Leptosin can be synthesized through a series of chemical reactions involving the isolation of the aurone glycoside from the leaves of Flemengia strobilifera . The process typically involves extraction, purification, and crystallization steps to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The compound is then crystallized to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Leptosin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different glycoside derivatives .

Mechanism of Action

Leptosin exerts its effects primarily through the inhibition of myeloperoxidase activity. Myeloperoxidase is an enzyme involved in the production of reactive oxygen species, which play a role in inflammation and immune responses. By inhibiting this enzyme, this compound can reduce oxidative stress and inflammation . The molecular targets and pathways involved include the binding of this compound to the active site of myeloperoxidase, thereby preventing its catalytic activity .

Properties

CAS No.

486-23-7

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one

InChI

InChI=1S/C22H22O11/c1-30-21-13(32-22-19(29)18(28)17(27)15(8-23)33-22)5-3-10-16(26)14(31-20(10)21)7-9-2-4-11(24)12(25)6-9/h2-7,15,17-19,22-25,27-29H,8H2,1H3/b14-7-

InChI Key

NXOKVARAWXQHGX-AUWJEWJLSA-N

SMILES

COC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)O)O)C2=O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)O)O)/C2=O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

COC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)O)O)C2=O)OC4C(C(C(C(O4)CO)O)O)O

Appearance

Solid powder

melting_point

229 - 231 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leptosin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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